molecular formula C22H29N3O4S B4473570 2-ethyl-4-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one

2-ethyl-4-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B4473570
M. Wt: 431.6 g/mol
InChI Key: KUGVPEDNTZEPDW-UHFFFAOYSA-N
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Description

2-ethyl-4-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a tetrahydrophthalazinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multiple steps, including the formation of the morpholine ring, the introduction of the sulfonyl group, and the construction of the tetrahydrophthalazinone core. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-4-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-ethyl-4-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-ethyl-4-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and sulfonyl-containing compounds, such as:

Uniqueness

What sets 2-ethyl-4-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one apart is its unique combination of functional groups and its tetrahydrophthalazinone core. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

2-ethyl-4-(4-ethyl-3-morpholin-4-ylsulfonylphenyl)-5,6,7,8-tetrahydrophthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-3-16-9-10-17(15-20(16)30(27,28)24-11-13-29-14-12-24)21-18-7-5-6-8-19(18)22(26)25(4-2)23-21/h9-10,15H,3-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGVPEDNTZEPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-4-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one
Reactant of Route 2
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2-ethyl-4-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one
Reactant of Route 3
2-ethyl-4-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one
Reactant of Route 4
Reactant of Route 4
2-ethyl-4-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one
Reactant of Route 5
2-ethyl-4-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one
Reactant of Route 6
Reactant of Route 6
2-ethyl-4-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one

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